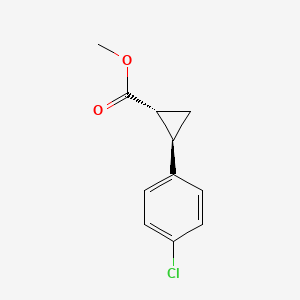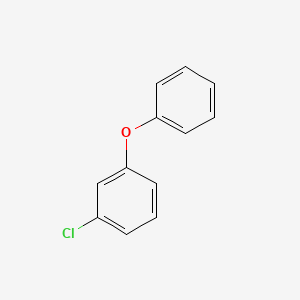
3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamin umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Vorstufen. Ein gängiger Syntheseweg beinhaltet:
Bildung des Triazolrings: Der Triazolring kann durch eine Cyclisierungsreaktion unter Einbeziehung von Hydrazinderivaten und geeigneten Aldehyden oder Ketonen unter sauren oder basischen Bedingungen synthetisiert werden.
Einführung der Methoxybenzyl-Gruppe: Die Methoxybenzyl-Gruppe kann durch eine nucleophile Substitutionsreaktion mit einem geeigneten Methoxybenzylhalogenid und einem Thiol-Derivat eingeführt werden.
Anbindung der Trimethoxyphenyl-Gruppe: Die Trimethoxyphenyl-Gruppe kann durch eine Kupplungsreaktion, wie z. B. eine Suzuki- oder Heck-Reaktion, unter Verwendung geeigneter Boronsäuren oder Halogenide angeglichen werden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege beinhalten, um Ausbeute und Reinheit zu verbessern. Dies kann die Verwendung fortschrittlicher Katalysatoren, das Hochdurchsatzscreening von Reaktionsbedingungen und kontinuierliche Flusschemietechniken umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um alle vorhandenen Carbonylgruppen zu reduzieren.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat, Essigsäure.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, Ethanol.
Substitution: Methoxybenzylhalogenide, Thiol-Derivate, Boronsäuren, Palladiumkatalysatoren.
Hauptprodukte
Oxidation: Sulfoxide, Sulfone.
Reduktion: Alkohole, Amine.
Substitution: Verschiedene substituierte Triazol-Derivate.
Wissenschaftliche Forschungsanwendungen
3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder Modulator biologischer Pfade.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender, antifungizider und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien wie Polymeren und Beschichtungen aufgrund seiner einzigartigen chemischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen, wie z. B. Enzymen oder Rezeptoren. Die Methoxy- und Triazolgruppen der Verbindung ermöglichen es ihr, an aktiven Stellen zu binden und die Aktivität von Zielproteinen zu hemmen oder zu modulieren. Dies kann zu verschiedenen biologischen Effekten führen, wie z. B. der Hemmung der Zellproliferation oder der Induktion von Apoptose in Krebszellen.
Wirkmechanismus
The mechanism of action of 3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and triazole groups allow it to bind to active sites, inhibiting or modulating the activity of target proteins. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-((3-Methoxybenzyl)thio)-4H-1,2,4-triazol: Fehlt die Trimethoxyphenyl-Gruppe, was zu unterschiedlichen chemischen Eigenschaften und biologischen Aktivitäten führt.
5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamin: Fehlt die Methoxybenzyl-Gruppe, was sich auf ihre Bindungsaffinität und Spezifität auswirkt.
Einzigartigkeit
3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamin ist aufgrund des Vorhandenseins sowohl von Methoxybenzyl- als auch von Trimethoxyphenyl-Gruppen einzigartig, die zu seiner besonderen chemischen Reaktivität und seinen potenziellen Anwendungen beitragen. Die Kombination dieser Gruppen verstärkt seine Fähigkeit, mit verschiedenen molekularen Zielen zu interagieren, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
CAS-Nummer |
676588-52-6 |
|---|---|
Molekularformel |
C19H22N4O4S |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
3-[(3-methoxyphenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C19H22N4O4S/c1-24-14-7-5-6-12(8-14)11-28-19-22-21-18(23(19)20)13-9-15(25-2)17(27-4)16(10-13)26-3/h5-10H,11,20H2,1-4H3 |
InChI-Schlüssel |
VUGDNFDOUVQFDQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B12002995.png)
![2,4-Bis[(dimethylamino)methyl]-6-methylphenol](/img/structure/B12003010.png)
![N'-[(E)-(5-methyl-2-furyl)methylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B12003016.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide](/img/structure/B12003037.png)

![5-(4-chlorophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12003045.png)



![2-[(Carboxymethyl)amino]butanoic acid](/img/structure/B12003069.png)



